

# Spectroscopic data of 2-Acetamidonicotinic acid (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Acetamidonicotinic acid

Cat. No.: B101509

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An in-depth analysis of the spectroscopic data for **2-Acetamidonicotinic acid** is crucial for researchers and scientists in the field of drug development and materials science. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

## Spectroscopic Data of 2-Acetamidonicotinic Acid

Structure:

Molecular Formula:  $C_8H_8N_2O_3$

Molecular Weight: 180.16 g/mol

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

$^1H$  NMR (Proton NMR) Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

### <sup>13</sup>C NMR (Carbon-13 NMR) Data:

Chemical Shift (ppm)	Assignment
Data not available	

Note: Specific chemical shift and coupling constant data for **2-Acetamidonicotinic acid** are not readily available in public databases. The expected proton NMR spectrum would show signals for the three aromatic protons on the pyridine ring, a singlet for the acetyl methyl group, and a broad singlet for the amide N-H proton. The carboxylic acid proton may or may not be observed depending on the solvent used. The carbon-13 NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### Key IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
Data not available		

Note: While a specific spectrum for **2-Acetamidonicotinic acid** is not provided, the expected characteristic IR absorption bands would include: a broad O-H stretch from the carboxylic acid, a C=O stretch from the carboxylic acid, a C=O stretch from the amide (amide I band), an N-H bend from the amide (amide II band), C-N stretching, and C=C and C=N stretching from the pyridine ring.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.

### Mass Spectrometry Data:

m/z	Relative Intensity (%)	Assignment
Data not available		

Note: A specific mass spectrum for **2-Acetamidonicotinic acid** is not publicly available. The mass spectrum would be expected to show a molecular ion peak  $[M]^+$  at m/z 180. The fragmentation pattern would likely involve the loss of a water molecule (-18), a carboxyl group (-45), and/or an acetyl group (-43).

## Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectroscopic data.

### NMR Spectroscopy:

A sample of **2-Acetamidonicotinic acid** would be dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO- $d_6$ ) or deuterated methanol (CD $_3$ OD), and transferred to an NMR tube.  $^1H$  and  $^{13}C$  NMR spectra would be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

### IR Spectroscopy:

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400  $cm^{-1}$ .

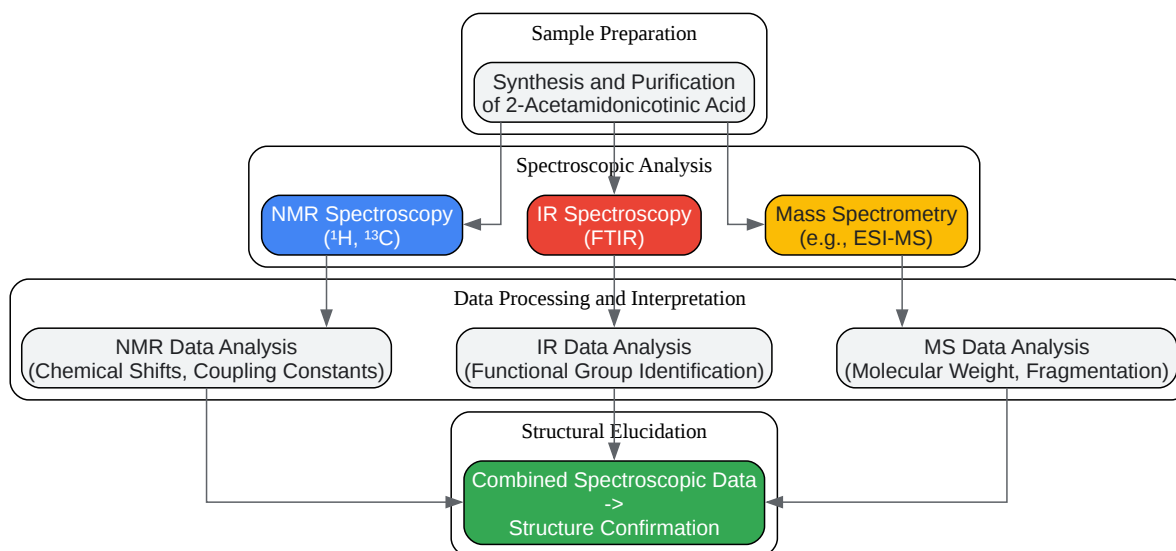
### Mass Spectrometry:

A mass spectrum would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a non-volatile compound like **2-Acetamidonicotinic acid**, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be

suitable ionization methods. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2-Acetamidonicotinic acid**.



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**Caption:** General workflow for the spectroscopic characterization of **2-Acetamidonicotinic acid**.

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